molecular formula C8H10O B104991 2-Ethylphenol CAS No. 90-00-6

2-Ethylphenol

Cat. No. B104991
Key on ui cas rn: 90-00-6
M. Wt: 122.16 g/mol
InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Patent
US04847435

Procedure details

This Mg-P-ZSM-5/Al2O3 (5 g) was packed in a quartz fixed-bed flow reactor, and the ethylphenol mixture containing m- and p-ethylphenols obtained in Example 1 (Table 4; raw material) was charged as the raw material together with water (raw material/water weight ratio=1/1) at a reaction temperature of 450° C. and with WHSV=8 hr-1. The products were separated into gaseous and liquid products, the quantities of each product was measured and compositions were determined by gas chromatography. The total product composition was calculated from the quantities and compositions of the gaseous and liquid products. The compositions of the reaction products are shown in Table 4. The liquid product thus obtained was distilled with an Oldershow type distillation column with 25 plates, and the m-and p-ethylphenol fraction was collected to give m-ethylphenol with a purity of 98.6 wt%. The impurities were mainly of p-ethylphenol.
[Compound]
Name
Mg-P-ZSM-5 Al2O3
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
m- and p-ethylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1O)[CH3:2].[OH2:10]>>[CH2:1]([C:3]1[CH:8]=[C:7]([OH:10])[CH:6]=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Mg-P-ZSM-5 Al2O3
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
m- and p-ethylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The products were separated into gaseous and liquid products
CUSTOM
Type
CUSTOM
Details
The liquid product thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled with an Oldershow type distillation column with 25 plates
CUSTOM
Type
CUSTOM
Details
the m-and p-ethylphenol fraction was collected

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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